![molecular formula C14H10FN3O B11859333 N-(2-fluorophenyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B11859333.png)
N-(2-fluorophenyl)imidazo[1,2-a]pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-fluorofenil)imidazo[1,2-a]piridina-2-carboxamida es un compuesto orgánico que pertenece a la clase de imidazo[1,2-a]piridinas. Estos compuestos son conocidos por sus diversas actividades biológicas y a menudo se utilizan como intermediarios en la síntesis de productos farmacéuticos y otras moléculas bioactivas. La presencia del grupo fluorofenil en este compuesto mejora su estabilidad química y actividad biológica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-(2-fluorofenil)imidazo[1,2-a]piridina-2-carboxamida generalmente implica múltiples pasos, incluidas reacciones de cierre de anillo, reacciones de Suzuki, hidrólisis y reacciones de amidación . Un método común implica la ciclización de precursores apropiados en condiciones específicas para formar el núcleo de imidazo[1,2-a]piridina, seguido de la introducción del grupo fluorofenil a través de una reacción de acoplamiento de Suzuki. El paso final implica la amidación del derivado de ácido carboxílico para formar la carboxamida deseada.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar el uso de reactores de flujo continuo y reactores de microcanales para mejorar la eficiencia de la reacción y el rendimiento. Estos métodos permiten un mejor control de las condiciones de reacción y se pueden escalar para la producción a gran escala .
Análisis De Reacciones Químicas
Tipos de reacciones
N-(2-fluorofenil)imidazo[1,2-a]piridina-2-carboxamida puede experimentar varias reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar en condiciones específicas para formar los derivados oxidados correspondientes.
Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales presentes en el compuesto.
Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente en el grupo fluorofenil, para introducir diferentes sustituyentes.
Reactivos y condiciones comunes
Oxidación: Se pueden usar agentes oxidantes comunes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Generalmente se emplean agentes reductores como borohidruro de sodio o hidruro de litio y aluminio.
Sustitución: Se pueden utilizar varios nucleófilos para reacciones de sustitución, dependiendo del producto deseado.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados oxidados de imidazo[1,2-a]piridina, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en el anillo fluorofenil .
Aplicaciones Científicas De Investigación
N-(2-fluorofenil)imidazo[1,2-a]piridina-2-carboxamida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas y productos farmacéuticos.
Biología: La actividad biológica del compuesto lo convierte en una herramienta valiosa para estudiar varios procesos y vías biológicas.
Medicina: Debido a sus posibles propiedades terapéuticas, se está investigando su uso en el desarrollo de fármacos, particularmente para atacar enfermedades específicas.
Mecanismo De Acción
El mecanismo de acción de N-(2-fluorofenil)imidazo[1,2-a]piridina-2-carboxamida implica su interacción con dianas moleculares y vías específicas. El compuesto puede unirse a ciertas enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos. Las dianas moleculares y vías exactas dependen de la aplicación específica y el contexto en el que se utiliza el compuesto .
Comparación Con Compuestos Similares
Compuestos similares
6-(2-Fluorofenil)-N-(p-tolilo)imidazo[1,2-a]piridina-2-carboxamida: Otro derivado de imidazo[1,2-a]piridina con características estructurales similares.
Imidazo[1,2-a]piridinonas: Compuestos con una estructura central similar pero diferentes grupos funcionales.
Inhibidores de KRAS G12C: Compuestos que utilizan el andamiaje de imidazo[1,2-a]piridina para la terapia contra el cáncer dirigida.
Singularidad
N-(2-fluorofenil)imidazo[1,2-a]piridina-2-carboxamida es único debido a la presencia del grupo fluorofenil, que mejora su estabilidad química y actividad biológica. Esto lo convierte en un compuesto valioso para diversas aplicaciones científicas e industriales, distinguiéndolo de otros compuestos similares .
Propiedades
Fórmula molecular |
C14H10FN3O |
|---|---|
Peso molecular |
255.25 g/mol |
Nombre IUPAC |
N-(2-fluorophenyl)imidazo[1,2-a]pyridine-2-carboxamide |
InChI |
InChI=1S/C14H10FN3O/c15-10-5-1-2-6-11(10)17-14(19)12-9-18-8-4-3-7-13(18)16-12/h1-9H,(H,17,19) |
Clave InChI |
LBSAXTZBIIIAMA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)NC(=O)C2=CN3C=CC=CC3=N2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


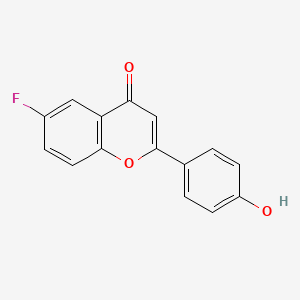
![6-Iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11859252.png)
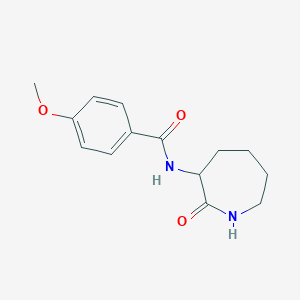
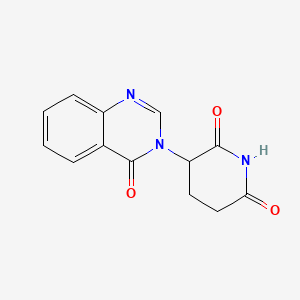




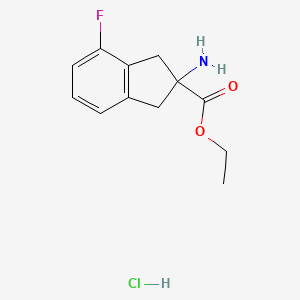
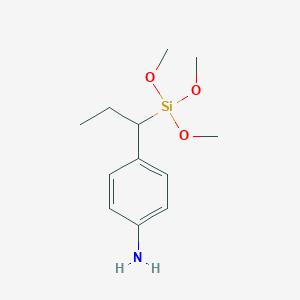

![N'-hydroxy-3-(1H-imidazo[4,5-b]pyridin-2-yl)benzenecarboximidamide](/img/structure/B11859332.png)
![tert-Butyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B11859335.png)
![3-Amino-N-cyclohexylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B11859342.png)
